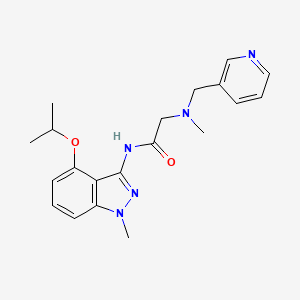

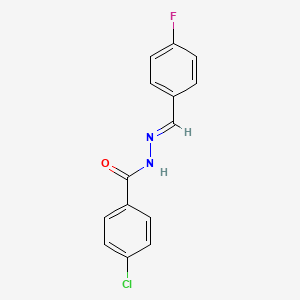

![molecular formula C14H22N2O B5560001 5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one CAS No. 108790-79-0](/img/structure/B5560001.png)

5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spirocyclic and tricyclic compounds involves intricate reactions utilizing specific precursors and conditions to achieve the desired molecular architecture. For instance, the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione leads to the formation of compounds with potential for further heterocyclic synthesis (Kayukova et al., 1998). Similarly, the cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes facilitates the creation of spiro[5.4]decenones, showcasing the versatility of spirocyclic compounds in chemical synthesis (Bose et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of spirocyclic and tricyclic compounds, such as the determination of the crystal structure of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol, reveals that each ring of the adamantane cage system is nearly perfect, illustrating the compound's stability and conformation (Fernández et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds often involves their transformation under specific conditions. For example, the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane highlights the potential for functional group modifications in such frameworks (Kovtonyuk et al., 2005).

Physical Properties Analysis

The physical properties of spirocyclic and tricyclic compounds, such as their conformational stability and stereoelectronic effects, can be deduced from spectroscopic data. The nearly perfect chair conformation of the adamantane cage system in certain compounds, as determined by X-ray diffraction, underscores the impact of molecular architecture on physical stability (Fernández et al., 1991).

Chemical Properties Analysis

Spirocyclic and tricyclic compounds often undergo unique chemical reactions due to their strained structures and reactive centers. For example, the synthesis of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile illustrates how these compounds can be intermediates in the formation of further chemically diverse and complex molecules (Kayukova et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Properties

Research has demonstrated the synthesis of spirocyclic derivatives of 1,3-diazaadamantane, including structures related to 5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.13,7]decan]-6'-one, revealing their potential antitumor properties. For instance, the interaction of 1,5-dimethyl-9oxo-3,7-diazabicyclo[3.3.1]nonane with cyclopentanone and cyclohexanone led to the formation of new heterocyclic systems. These compounds were studied for their antitumor properties, showing a relationship between chemical structure and biological activity (Arutyunyan et al., 1996).

Reaction with Arylideneacetones and Arylidenecyclanones

Another study explored the reaction of 5,6-diamino-1,3-dimethyluracil dihydrochloride with mono- and diarylideneacetones and with cyclohexanones, resulting in the formation of 2,4-disubstituted 1,7,9-triazaspiro[4.5]dec-1-ene-6,8,10-triones. This investigation provides insights into the chemical behavior and potential applications of these spirocyclic compounds in developing pharmaceuticals (Kolos et al., 1999).

Diastereoselective Synthesis

Research on the diastereoselective synthesis of spirocyclic compounds, such as 2-methyl-1,6-dioxaspiro[4.5]decane, has provided valuable methodologies for constructing spirocyclic frameworks. These synthetic approaches are crucial for developing pharmaceuticals with specific stereochemical configurations, highlighting the importance of spirocyclic structures in drug design (Zarbin et al., 2003).

Novel Diterpenoid Dimer with Antitumoral Activity

Fischdiabietane A, a novel diterpenoid dimer featuring an unprecedented carbon skeleton, was isolated from Euphorbia fischeriana. This compound contains unique frameworks, such as 2-oxaspiro[4.5]decane-1-one, demonstrating significant antitumoral activity. This research underscores the potential of spirocyclic compounds in discovering new antitumor agents (He et al., 2021).

Eigenschaften

IUPAC Name |

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-7-15-9-13(2,11(12)17)10-16(8-12)14(15)5-3-4-6-14/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCOTPRGYVAPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C34CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148741 | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5',7'-Dimethylspiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one | |

CAS RN |

108790-79-0 | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108790790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)